![molecular formula C23H18N2O5 B2874709 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one CAS No. 728016-92-0](/img/structure/B2874709.png)
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one, also known as FCPR03, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
The exact mechanism of action of 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one is not fully understood. However, studies have suggested that it may work by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, studies have also shown that 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one can inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against various targets, including cancer cells, inflammatory cytokines, and enzymes. However, one of the limitations of using 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one. One area of research is to further investigate its potential as an anti-cancer agent. This could involve studying its activity against different types of cancer cells and exploring its potential in combination with other anti-cancer agents.
Another area of research is to further investigate its potential as an anti-inflammatory agent. This could involve studying its activity in various inflammatory diseases and exploring its potential in combination with other anti-inflammatory agents.
Finally, there is a need for further research on the mechanism of action of 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one. This could involve studying its activity on various signaling pathways and identifying its molecular targets.
Synthesemethoden
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-hydroxybenzaldehyde with furan-2-carboxylic acid to form 2-(furan-2-carbonyl)benzaldehyde. This compound is then reacted with piperazine to form 2-[4-(furan-2-carbonyl)piperazine-1-carboxylic acid]. The final step involves the reaction of this compound with 3-acetyl-4-hydroxycoumarin to form 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one.
Wissenschaftliche Forschungsanwendungen
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one has been studied for its potential in various research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its potential as an anti-cancer agent, 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one can inhibit the production of inflammatory cytokines, which play a role in various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-21(24-9-11-25(12-10-24)22(27)20-6-3-13-29-20)18-14-17-16-5-2-1-4-15(16)7-8-19(17)30-23(18)28/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGREGJSRZOWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)
![Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2874629.png)
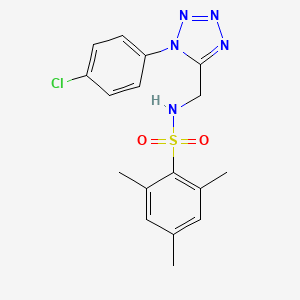
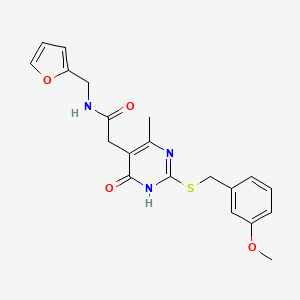
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2874633.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2874635.png)
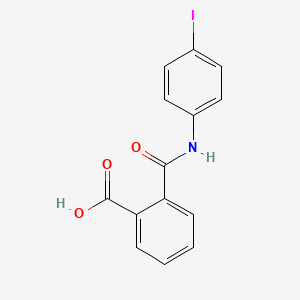
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2874638.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2874639.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2874642.png)
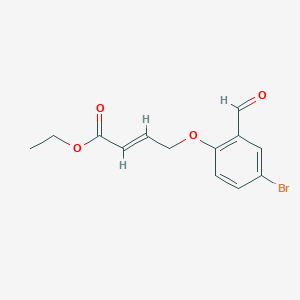
![5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874645.png)
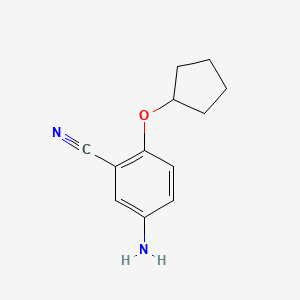
![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)